molecular formula C20H16O2 B096775 7,12-dimethoxybenzo[a]anthracene CAS No. 16354-53-3

7,12-dimethoxybenzo[a]anthracene

Cat. No.: B096775
CAS No.: 16354-53-3
M. Wt: 288.3 g/mol
InChI Key: PTYJZLYGAHHXDM-UHFFFAOYSA-N
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Description

7,12-dimethoxybenzo[a]anthracene is a polycyclic aromatic hydrocarbon. It is a derivative of benzanthracene, with methoxy groups attached at the 7th and 12th positions. This compound is known for its significant role in scientific research, particularly in the study of carcinogenesis and immunosuppression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,12-dimethoxybenzo[a]anthracene typically involves the oxidation of 1,8-dinitronaphthalene. The process begins with the reaction of 1,8-dinitronaphthalene with an appropriate amount of sodium hydroxide solution to produce 1,8-dinitrohydronaphthol. This intermediate is then oxidized in the presence of suitable oxidizing agents, such as metal salts, followed by acidification to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and purification would apply, including the use of large-scale reactors, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7,12-dimethoxybenzo[a]anthracene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other strong reducing agents.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives. Substitution reactions can result in various substituted benzanthracenes.

Scientific Research Applications

7,12-dimethoxybenzo[a]anthracene is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,12-dimethoxybenzo[a]anthracene is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of methoxy groups at the 7th and 12th positions enhances its solubility and alters its interaction with biological molecules compared to its unsubstituted or differently substituted analogs.

Properties

CAS No.

16354-53-3

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

7,12-dimethoxybenzo[a]anthracene

InChI

InChI=1S/C20H16O2/c1-21-19-15-9-5-6-10-16(15)20(22-2)18-14-8-4-3-7-13(14)11-12-17(18)19/h3-12H,1-2H3

InChI Key

PTYJZLYGAHHXDM-UHFFFAOYSA-N

SMILES

COC1=C2C=CC3=CC=CC=C3C2=C(C4=CC=CC=C41)OC

Canonical SMILES

COC1=C2C=CC3=CC=CC=C3C2=C(C4=CC=CC=C41)OC

16354-53-3

Synonyms

7,12-Dimethoxybenz[a]anthracene

Origin of Product

United States

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